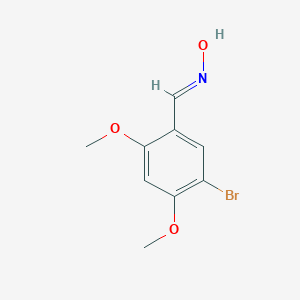

5-Bromo-2,4-dimethoxybenzaldehyde oxime

Beschreibung

5-Bromo-2,4-dimethoxybenzaldehyde oxime is a halogenated aromatic oxime derivative synthesized from its aldehyde precursor, 5-bromo-2,4-dimethoxybenzaldehyde. The compound features a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the benzene ring, with an oxime (-CH=N-OH) functional group. Its synthesis typically involves the bromination of dimethoxybenzaldehyde derivatives followed by oximation . Key physical properties include a melting point of 175–176°C (oxime form) and a molecular weight of 262.08 g/mol (aldehyde precursor: C₉H₉BrO₃) .

Eigenschaften

Molekularformel |

C9H10BrNO3 |

|---|---|

Molekulargewicht |

260.08 g/mol |

IUPAC-Name |

(NE)-N-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-9(14-2)7(10)3-6(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |

InChI-Schlüssel |

YBMJHRFUPLUACU-VZUCSPMQSA-N |

SMILES |

COC1=CC(=C(C=C1C=NO)Br)OC |

Isomerische SMILES |

COC1=CC(=C(C=C1/C=N/O)Br)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1C=NO)Br)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Derivatives

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dimethoxybenzaldehyde | 130333-46-9 | C₉H₉BrO₃ | 245.07 | 135–136 (aldehyde) | Br (5), OMe (2,4) |

| 5-Bromo-2,3-dimethoxybenzaldehyde | 912771-34-7 | C₉H₉BrO₃ | 245.07 | 81–84 (aldehyde) | Br (5), OMe (2,3) |

| 4-Bromo-2,5-dimethoxybenzaldehyde | N/A | C₉H₉BrO₃ | 245.07 | Not reported | Br (4), OMe (2,5) |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | 51873-95-1 | C₈H₈BrNO₃ | 246.06 | Not reported | Br (3), OH (4), OMe (5) |

| 3-Bromobenzaldehyde oxime | 51873-95-1 | C₇H₆BrNO | 200.03 | Not reported | Br (3) |

Key Observations :

- Substituent Position Effects : The position of bromine and methoxy groups significantly impacts melting points and reactivity. For example, 5-bromo-2,3-dimethoxybenzaldehyde has a lower melting point (81–84°C) than its 2,4-isomer (135–136°C), likely due to differences in molecular symmetry and crystal packing .

Table 2: Reactivity in Oxidation and Coupling Reactions

Key Observations :

- Halogen Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing oxidation efficiency compared to fluorine, which is less destabilizing .

- Byproduct Formation: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes hydrodebromination under Pd-catalyzed coupling conditions, indicating lower stability than non-brominated analogs .

Key Observations :

- Safety Profile : Brominated oximes and aldehydes commonly carry irritant (Xi) hazard codes, requiring precautions like eye protection (S26) and protective clothing (S36) .

- Cost Variability : 5-Bromo-2,4-dimethoxybenzaldehyde is priced higher than 3,5-dibromo-4-methoxy analogs, likely due to synthetic complexity and demand in pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.